molecular formula C11H11N3O2S B2855870 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1113111-28-6

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Cat. No.: B2855870
CAS No.: 1113111-28-6
M. Wt: 249.29
InChI Key: GHHQWGXLOWODTB-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an ethanethioamide side chain. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry . The ethanethioamide moiety introduces sulfur-based reactivity, which may contribute to metal chelation or enhanced lipophilicity compared to analogous oxygen or nitrogen-containing side chains .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQWGXLOWODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then reacted with an appropriate alkylating agent to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase (SDH), affecting the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have shown excellent binding to amino acids around the SDH active pocket, which is crucial for its biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound (Reference) Substituent Heterocycle Side Chain Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxyphenyl 1,2,4-Oxadiazole Ethanethioamide ~279.34 (est.) High lipophilicity, potential metal chelation
5-[3-(4-Chlorophenyl)-... (E6) 4-Chlorophenyl 1,2,4-Oxadiazole Thiophen-2-amine 281.75 Electron-withdrawing substituent, metabolic stability
Triazolone Derivative (E5) 4-Methoxyphenyl 1,2,4-Triazolone Ethyl group 354.37 Antimicrobial, antitumor activity
3-[3-(4-Methoxyphenyl)-... (E8) 4-Methoxyphenyl 1,2,4-Oxadiazole Aniline 267.28 Hydrogen-bonding capability

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Oxadiazole Ring Biological Implication
4-Methoxyphenyl Electron-donating Increased electron density Enhanced binding to polar targets
4-Chlorophenyl Electron-withdrawing Reduced electron density Improved metabolic stability

Research Findings and Hypotheses

  • Synthetic Routes : The target compound may be synthesized via cyclization of thioamide-functionalized precursors, analogous to triazolone syntheses reported in .
  • Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional ) could predict the electron density distribution, HOMO-LUMO gaps, and dipole moments, aiding in understanding reactivity and stability.
  • Biological Potential: Based on triazolone and aniline-oxadiazole analogs, the ethanethioamide variant may exhibit antimicrobial or antitumor activity, though experimental validation is required .

Biological Activity

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 240.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring, followed by thioamide formation. The detailed synthetic pathway is crucial for understanding its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been tested against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.0
A549 (Lung Cancer)25.0

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound further:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results indicated a correlation between structural modifications and increased antimicrobial activity .
  • Anticancer Mechanism Investigation : Research published in Cancer Research investigated the molecular mechanisms underlying the anticancer effects of oxadiazole derivatives. The study highlighted that the compound induces cell cycle arrest and apoptosis in cancer cells .
  • Inflammation Model Study : A recent publication in Pharmacology Reports examined the anti-inflammatory effects using an animal model. The results demonstrated that treatment with the compound significantly reduced inflammatory markers in serum .

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